

Introduction: The Strategic Importance of Pyrazole-Containing Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4-(1*H*-pyrazol-1-YL)benzoic acid

Cat. No.: B1524219

[Get Quote](#)

In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.^[1] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the design of novel therapeutics. When integrated with a benzoic acid moiety, specifically forming structures like **2-Amino-4-(1*H*-pyrazol-1-YL)benzoic acid**, the resulting molecule becomes a highly valuable building block for drug development.

This guide provides a comprehensive overview of the physical properties of **2-Amino-4-(1*H*-pyrazol-1-YL)benzoic acid** (CAS No. 1186663-55-7).^[2] While specific experimental data for this compound is not extensively published, this paper will leverage data from closely related analogs and established principles of physical organic chemistry to provide a robust profile for researchers and drug development professionals. Understanding these fundamental properties is critical for predicting the compound's behavior in biological systems, optimizing its formulation, and guiding its application in synthetic protocols. The exploration of such molecules is driven by their potential as antibacterial and anticancer agents, making a thorough characterization of their physical properties a crucial first step in their journey from the lab to the clinic.^{[3][4]}

Molecular Structure and Core Physicochemical Properties

The foundational attributes of a molecule dictate its macroscopic behavior. For **2-Amino-4-(1H-pyrazol-1-YL)benzoic acid**, its structure brings together three key functional groups: a carboxylic acid, an aromatic amine, and a pyrazole ring. This combination imparts a unique set of properties that are essential for its function as a versatile chemical intermediate.

Property	Value	Source(s)
CAS Number	1186663-55-7	[2]
Molecular Formula	C ₁₀ H ₉ N ₃ O ₂	[2]
Molecular Weight	203.2 g/mol	[2]
Appearance	Off-white crystalline powder (Expected)	[5]
Melting Point	Not available. Expected to be a solid with a relatively high melting point, typical for crystalline organic acids.	[2]
Boiling Point	Not available. Likely to decompose before boiling at atmospheric pressure.	[2]
Solubility	Not available. Expected to have low solubility in water, and higher solubility in polar organic solvents like DMSO and DMF.	[2]

Structural Diagram

Caption: Chemical structure of **2-Amino-4-(1H-pyrazol-1-YL)benzoic acid**.

Spectroscopic Profile

The spectroscopic signature of a molecule is its fingerprint, providing unambiguous confirmation of its identity and insights into its electronic environment. While a definitive spectrum for **2-Amino-4-(1H-pyrazol-1-YL)benzoic acid** is not publicly available, we can predict its key features based on the analysis of its constituent functional groups and data from analogous structures.^{[6][7]}

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the presence of two aromatic rings. The following table outlines the anticipated chemical shifts (δ) in ppm, multiplicities, and couplings.

Proton(s)	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
Pyrazole H	7.5 - 8.5	d, t, d	The three protons on the pyrazole ring will likely appear as distinct signals in the downfield region.
Benzoic Acid H	6.5 - 8.0	m	The protons on the benzoic acid ring will show a complex splitting pattern due to the two substituents.
-NH ₂	5.0 - 6.0	br s	The amino protons typically appear as a broad singlet and can exchange with D ₂ O.
-COOH	11.0 - 13.0	br s	The carboxylic acid proton is highly deshielded and appears as a broad singlet, which also exchanges with D ₂ O.

Expected ^{13}C NMR Spectral Data

The carbon NMR will provide information on the carbon skeleton of the molecule.

Carbon(s)	Expected Chemical Shift (δ , ppm)	Notes
-COOH	165 - 175	The carboxylic acid carbon is the most downfield signal.
Aromatic C	110 - 150	The ten carbons of the pyrazole and benzene rings will appear in this region. Carbons attached to nitrogen or the carboxylic acid group will be further downfield.

Expected Infrared (IR) Spectral Data

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm^{-1})	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad
N-H (Amine)	3300 - 3500	Medium, two bands
C=O (Carboxylic Acid)	1680 - 1710	Strong
C=C, C=N (Aromatic)	1450 - 1600	Medium to Strong

Experimental Methodologies

The synthesis and characterization of novel chemical entities like **2-Amino-4-(1H-pyrazol-1-YL)benzoic acid** require robust and reproducible experimental protocols. The following sections detail generalized procedures for its synthesis and the determination of its key physical properties.

Synthesis Protocol: A Generalized Approach

The synthesis of pyrazole-substituted benzoic acids often involves a multi-step process. A common strategy is the condensation of a hydrazine derivative with a β -dicarbonyl compound, followed by functional group manipulations on the benzoic acid portion.[3][8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1015846-04-4 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid AKSci 7314FF [aksci.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. Synthesis of 4,4'-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of *Acinetobacter Baumannii* Infections [mdpi.com]
- 8. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Introduction: The Strategic Importance of Pyrazole-Containing Scaffolds in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1524219#2-amino-4-1h-pyrazol-1-yl-benzoic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com